molecular formula C9H19ClN2O2 B2483362 Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride CAS No. 2413896-61-2

Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride

Cat. No.: B2483362
CAS No.: 2413896-61-2
M. Wt: 222.71
InChI Key: MBECHBYCMVYJDQ-UHFFFAOYSA-N
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Description

Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride is a carbamate derivative featuring a piperidine ring substituted at the 3-position with a propan-2-yl (isopropyl) carbamate group, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJADSMDOPALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride typically involves the reaction of piperidine with isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Piperidine with Isopropyl Chloroformate: Piperidine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to prevent any side reactions.

    Formation of Carbamate Intermediate: The reaction leads to the formation of an intermediate carbamate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Propan-2-yl N-piperidin-3-ylcarbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl N-piperidin-3-ylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers on the Piperidine Ring

  • Propan-2-yl N-piperidin-4-ylcarbamate; hydrochloride (): This positional isomer substitutes the carbamate at the piperidine 4-position rather than the 3-position. For example, 4-substituted piperidines are prevalent in analgesics and antipsychotics due to improved conformational flexibility .
  • (Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride (): Here, the carbamate is attached to a methylene bridge at the piperidine 2-position. This structure introduces additional spatial bulk, which may reduce membrane permeability compared to the 3-yl variant.

Functional Group Variations

  • 2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride (): This acetamide derivative replaces the carbamate group with an acetamide moiety. The compound’s irritant classification highlights the importance of functional groups in toxicity profiles .
  • The absence of a piperidine ring further underscores the role of heterocycles in target specificity .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Potential Applications References
Propan-2-yl N-piperidin-3-ylcarbamate; HCl C9H19ClN2O2 (inferred) ~222.71 (calculated) Carbamate, Piperidine, HCl salt 3-substituted piperidine CNS-targeted therapeutics
Propan-2-yl N-piperidin-4-ylcarbamate; HCl C9H19ClN2O2 ~222.71 Carbamate, Piperidine, HCl salt 4-substituted piperidine Analgesics, Antipsychotics
(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate HCl C10H21ClN2O2 236.74 Carbamate, Piperidine, HCl salt 2-substituted with methylene bridge Drug discovery (unconfirmed)
2-(Methylamino)-N-(propan-2-yl)acetamide HCl C6H15ClN2O 166.65 Acetamide, HCl salt Linear chain, methylamino group Intermediate for synthesis

Research Findings and Implications

  • Positional Isomerism : The 3- vs. 4-substitution on piperidine significantly impacts molecular conformation. For instance, 4-substituted piperidines often exhibit enhanced binding to σ1 receptors, while 3-substituted analogs may favor dopamine receptor interactions .
  • Carbamate Stability : Carbamates generally exhibit greater hydrolytic stability compared to amides (e.g., propanil in ), making them preferable for sustained-release formulations .
  • Safety Profiles: The irritant nature of 2-(methylamino)-N-(propan-2-yl)acetamide HCl () contrasts with the unavailability of safety data for the piperidine carbamates, emphasizing the need for rigorous toxicological studies .

Biological Activity

Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H16ClN2O\text{C}_9\text{H}_{16}\text{ClN}_2\text{O}

This structure includes a piperidine ring, which is significant for its interaction with biological targets.

The biological activity of Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to either inhibition or activation of various biological pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic processes. For instance, studies indicate that it may affect the activity of GSK-3β, a crucial enzyme in several signaling pathways associated with neurodegenerative diseases and cancer .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in treating conditions like anxiety and depression.

Antiviral Activity

Recent research has highlighted the antiviral potential of piperidine derivatives against SARS-CoV-2. Compounds similar to Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride were evaluated for their ability to inhibit viral replication. Although some derivatives showed marginal effects on viral enzymes, the overall inhibition was not significant at tested concentrations .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including:

  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast adenocarcinoma)
  • SH-SY5Y (neuroblastoma)

The results indicated minimal cytotoxic effects even at high concentrations (up to 10 µM), suggesting a favorable safety profile for further development .

Comparative Biological Activity

The following table summarizes the biological activities reported for Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride compared to other related compounds:

Compound NameIC50 (µM)Activity TypeNotes
Propan-2-yl N-piperidin-3-ylcarbamate; HCl>10CytotoxicityMinimal effects on cancer cell lines
Piperidine derivative A14 - 22Enzyme inhibitionEffective against GSK-3β
Piperidine derivative B38 - 68Enzyme inhibitionModerate activity against viral enzymes

Case Studies and Research Findings

  • Case Study on Neuroprotective Effects : A study investigated the neuroprotective potential of piperidine derivatives, including Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride. Results indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disorders .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of similar piperidine compounds. While Propan-2-yl N-piperidin-3-ylcarbamate; hydrochloride was not specifically tested, related compounds displayed varying degrees of antibacterial activity against common pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling piperidin-3-amine with propan-2-yl chloroformate followed by hydrochloride salt formation. Catalysts like DMAP (4-dimethylaminopyridine) and coupling reagents (e.g., DCC, N,N′-dicyclohexylcarbodiimide) are critical for efficient esterification . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize by-products. Asymmetric synthesis may be required to control stereochemistry, as seen in structurally similar compounds like (3R)-3-(propan-2-yl)pyrrolidine hydrochloride .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous systems?

  • Methodological Answer : The hydrochloride salt enhances water solubility due to ionic interactions, as observed in analogous amine hydrochlorides (e.g., N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride) . Stability assessments should include pH-dependent studies (e.g., 1–13 range) and thermal analysis (TGA/DSC). Note that hydrochloride salts are generally stable under ambient conditions but degrade in the presence of strong oxidizing agents or extreme pH .

Q. What spectroscopic techniques are most reliable for characterizing Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride?

  • Methodological Answer : Use a combination of:

  • 1H/13C-NMR : To confirm proton environments and carbon frameworks, particularly for stereochemical assignments .
  • FT-IR : To identify carbamate C=O stretching (~1700 cm⁻¹) and amine N-H bands (~3300 cm⁻¹) .
  • Mass Spectrometry (FAB or ESI) : For molecular ion validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of Propan-2-yl N-piperidin-3-ylcarbamate hydrochloride?

  • Methodological Answer :

Structural Modifications : Synthesize analogs with variations in the piperidine ring (e.g., substituents at positions 2 or 4) or carbamate moiety (e.g., isosteric replacements).

Target Screening : Use high-throughput assays (e.g., radioligand binding, enzyme inhibition) to compare activity against receptors like σ-1 or neurotransmitter transporters, as done for N-(3-fluorophenyl)piperidin-4-amine hydrochloride .

Computational Modeling : Perform docking studies to predict binding affinities to targets such as GPCRs or ion channels .

Q. How can conflicting data on the compound’s stability in different solvent systems be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct parallel experiments in polar (e.g., water, DMSO) and nonpolar (e.g., chloroform) solvents under standardized conditions (25°C, inert atmosphere). Monitor degradation via HPLC and LC-MS to identify degradation products .
  • Accelerated Stability Testing : Use elevated temperatures (40–60°C) to simulate long-term storage and extrapolate degradation kinetics using Arrhenius equations .

Q. What experimental strategies are effective in elucidating the compound’s mechanism of action in neurological models?

  • Methodological Answer :

  • In Vivo Models : Test anticonvulsant activity using chemically (pentylenetetrazole) or electrically (maximal electroshock) induced seizure models, as demonstrated for menthol-phenibut esters .
  • Receptor Profiling : Employ patch-clamp electrophysiology or calcium flux assays to assess modulation of ion channels (e.g., GABA_A, NMDA).
  • Behavioral Assays : Evaluate anxiolytic or locomotor effects in rodent models, correlating results with pharmacokinetic data (plasma half-life, brain penetration) .

Q. How can chiral resolution challenges be addressed during asymmetric synthesis of the compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidin-3-amine) to control stereochemistry.
  • Chromatographic Separation : Apply chiral HPLC columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) for enantiomer isolation .
  • Enzymatic Resolution : Utilize lipases or esterases to selectively hydrolyze one enantiomer, as seen in the synthesis of (2R)-2-(propan-2-yl)pyrrolidine hydrochloride .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported solubility data between aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents .
  • Phase Solubility Studies : Generate phase diagrams using the Higuchi method to identify co-solvents (e.g., PEG-400) that enhance solubility .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC50/IC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups using Tukey’s HSD or Dunnett’s test for multi-dose experiments .

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